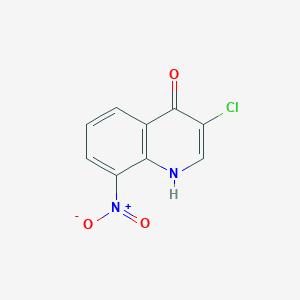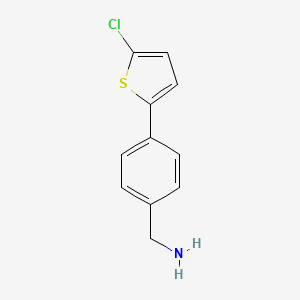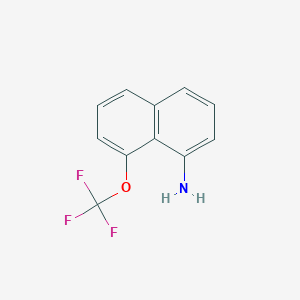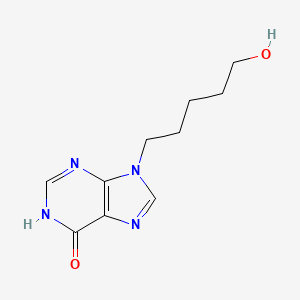
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a heterocyclic compound with significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the quinazoline family, known for its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with chloroacetyl chloride, followed by cyclization in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures (80-120°C)
Solvent: Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide
Catalysts: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid derivatives.
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of 3,4-dihydroquinazoline derivatives.
Applications De Recherche Scientifique
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of various enzymes and receptors.
Biological Studies: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Pharmaceutical Development: Explored as a lead compound for developing new therapeutic agents.
Industrial Applications: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug research.
Quinazolinone Derivatives: Exhibiting various pharmacological activities, including anti-cancer and anti-microbial properties.
Uniqueness
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its chlorine atom allows for diverse substitution reactions, making it a versatile scaffold for drug design.
Propriétés
Formule moléculaire |
C9H5ClN2O3 |
|---|---|
Poids moléculaire |
224.60 g/mol |
Nom IUPAC |
2-chloro-4-oxo-3H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-11-6-3-4(8(14)15)1-2-5(6)7(13)12-9/h1-3H,(H,14,15)(H,11,12,13) |
Clé InChI |
OUNYQQXOCCENSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)N=C(NC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)









![8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester](/img/structure/B11881665.png)

